molecular formula C16H23BrN2O2 B2620096 (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-07-5

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2620096
CAS No.: 1286207-07-5
M. Wt: 355.276
InChI Key: UYZZAGNHGKVPQM-CQSZACIVSA-N
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Description

®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group, a bromobenzyl group, and a pyrrolidinylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 4-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the pyrrolidine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the bromobenzyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, azides, nitriles, or thiols.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In organic synthesis, ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound can be used in the development of biologically active molecules. Its structural features allow for the exploration of new drug candidates, particularly in the field of neuropharmacology.

Medicine

In medicinal chemistry, ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

The compound finds applications in the material science industry, where it can be used in the synthesis of polymers and other advanced materials. Its unique properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-tert-butylbenzene: Shares the tert-butyl and bromobenzyl groups but lacks the pyrrolidinylcarbamate moiety.

    tert-Butyl bromide: Contains the tert-butyl group attached to a bromide but lacks the benzyl and pyrrolidinylcarbamate groups.

    4-tert-Butylbenzyl bromide: Similar in having the tert-butyl and benzyl groups but differs in the absence of the pyrrolidinylcarbamate moiety.

Uniqueness

®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is unique due to the combination of its structural elements, which confer specific reactivity and potential applications. The presence of the pyrrolidinylcarbamate moiety distinguishes it from other similar compounds and contributes to its versatility in various chemical and biological contexts.

This detailed article provides a comprehensive overview of ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZAGNHGKVPQM-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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